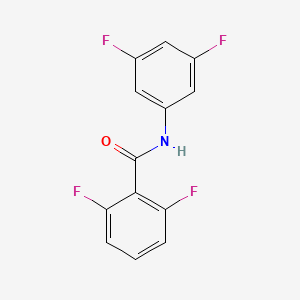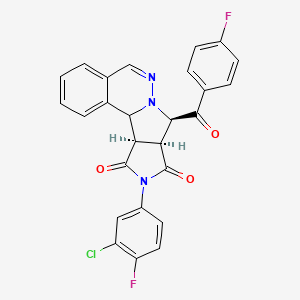![molecular formula C23H31FN4O4 B12628982 1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a leucyl moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the coupling with the leucyl moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Coupling with the Leucyl Moiety: This step typically involves peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide: Evaluated for antihypertensive properties.
Uniqueness
1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H31FN4O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-[(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methylpentanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H31FN4O4/c1-14(2)11-19(23(32)27-9-7-15(8-10-27)21(25)30)26-22(31)16-12-20(29)28(13-16)18-5-3-17(24)4-6-18/h3-6,14-16,19H,7-13H2,1-2H3,(H2,25,30)(H,26,31)/t16?,19-/m0/s1 |
Clave InChI |
HGTJIEWQKQIMTM-CVMIBEPCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)N)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)N)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


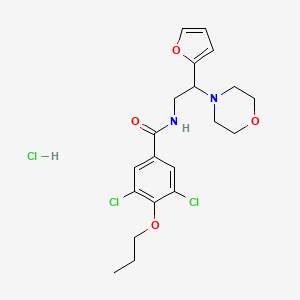
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
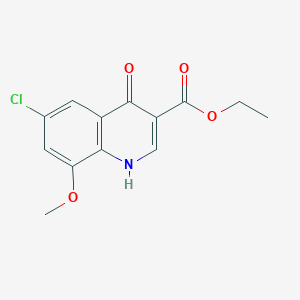
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
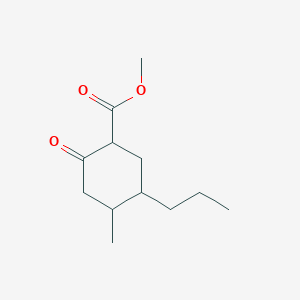
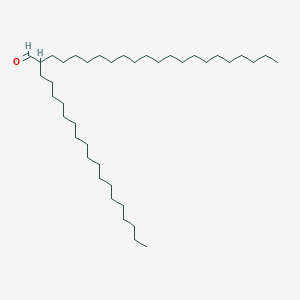
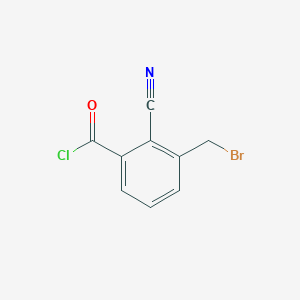
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
